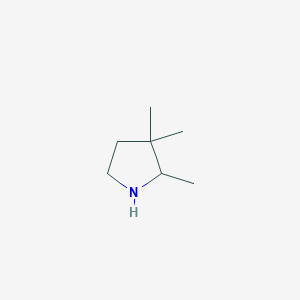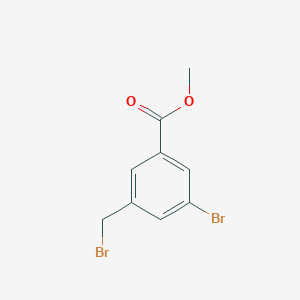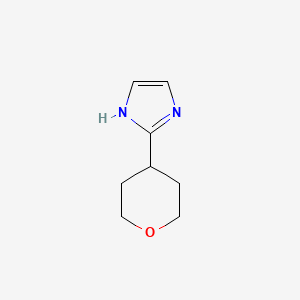
4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
説明
“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .
Molecular Structure Analysis
Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” are not detailed in the literature, pyrazoles in general are known to be versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems .
科学的研究の応用
Synthetic Applications
Functionalization and Cyclization Reactions : Research has demonstrated the versatility of pyrazole derivatives in functionalization and cyclization reactions. For instance, the functionalization reactions of pyrazole compounds have been studied, showing potential pathways for creating a variety of structurally diverse molecules with potential applications in drug development and materials science (Yıldırım, Kandemirli, & Demir, 2005).
Electrosynthesis of Pyrazolecarboxylic Acids : Electrosynthesis provides a green chemistry approach to synthesizing chlorinated pyrazolecarboxylic acids. This method demonstrates the efficiency of electrochemical techniques in modifying the functional groups of pyrazole derivatives, which can be crucial for developing novel compounds with specific properties (Lyalin, Petrosyan, & Ugrak, 2009).
Material Science Applications
Nonlinear Optical Materials : Pyrazole derivatives have been explored for their optical nonlinearity, which is significant for applications in optical limiting devices. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown potential in optical limiting applications, highlighting the role of pyrazole derivatives in developing materials for photonics and optoelectronics (Chandrakantha et al., 2013).
Pharmacological Research
Antibacterial and Antioxidant Activities : Derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies underscore the potential of pyrazole derivatives in the development of new therapeutic agents with antibacterial and antioxidant properties (Bildirici, Şener, & Tozlu, 2007).
Antiproliferative Activity : Novel amide derivatives of pyrazole-3-carboxylic acid have been assessed for their antiproliferative activities against various human cancer cell lines, indicating the potential of these compounds in cancer therapy (Pirol et al., 2014).
特性
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDRXPJTCMNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



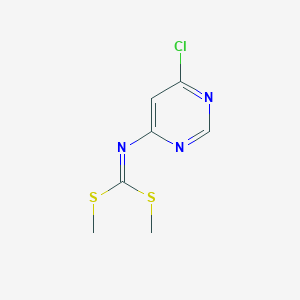
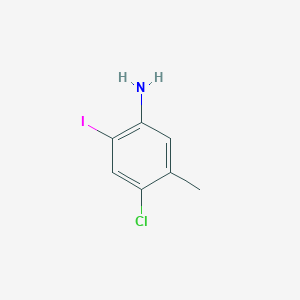

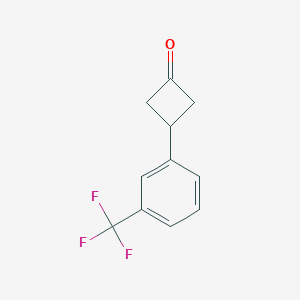
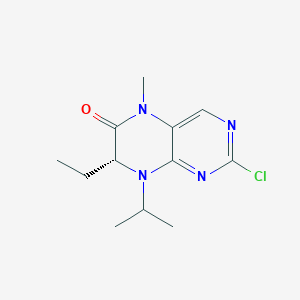

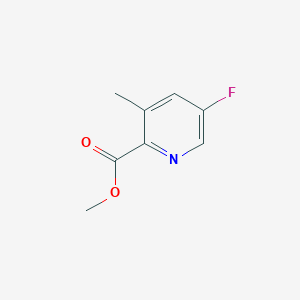

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)

